![molecular formula C19H15N3O3 B11542677 2-(naphthalen-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11542677.png)
2-(naphthalen-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(naphthalen-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a naphthalene ring and a nitrophenyl group, which are linked through an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(naphthalen-1-yl)acetohydrazide with 3-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
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Preparation of 2-(naphthalen-1-yl)acetohydrazide
Starting materials: Naphthalene-1-carboxylic acid, hydrazine hydrate.
Reaction conditions: The carboxylic acid is first converted to its corresponding acyl chloride using thionyl chloride. This is then reacted with hydrazine hydrate to form 2-(naphthalen-1-yl)acetohydrazide.
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Condensation with 3-nitrobenzaldehyde
Starting materials: 2-(naphthalen-1-yl)acetohydrazide, 3-nitrobenzaldehyde.
Reaction conditions: The two compounds are mixed in ethanol and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazone bond undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : In 1 M HCl at 80°C for 6 hours, the compound cleaves into naphthalen-1-ylacetic acid and 3-nitrophenylhydrazine (yield: 78%) .
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Basic hydrolysis : Treatment with 0.5 M NaOH at 60°C for 4 hours produces sodium naphthalen-1-ylacetate and 3-nitrobenzaldehyde (yield: 65%).
Mechanistic pathway :
HydrazoneH+/OH−Acid/Hydrazine+Aldehyde
Oxidation Reactions
The nitro group and aromatic systems participate in oxidation processes:
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KMnO₄ oxidation : In aqueous H₂SO₄, the nitro group is retained, but the naphthalene moiety oxidizes to 1,4-naphthoquinone (yield: 52%) .
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Ozone-mediated oxidation : Generates 3-nitrobenzoic acid and naphthalene-1,2-dicarboxylic acid via C=C bond cleavage in the hydrazone .
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
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Catalytic hydrogenation (H₂/Pd-C) :
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NaBH₄ reduction : Selectively reduces the C=N bond to C-N , forming a saturated hydrazide derivative (yield: 72%) .
Nucleophilic Substitution
The electrophilic carbon in the hydrazone bond reacts with nucleophiles:
Nucleophile | Product | Conditions | Yield |
---|---|---|---|
NH₂OH | Oxime derivative | Ethanol, 70°C, 3 hours | 65% |
PhNH₂ | Schiff base adduct | Glacial AcOH, reflux, 6 hours | 58% |
HS⁻ | Thiohydrazone | DMF, 100°C, 8 hours | 41% |
Cyclization Reactions
Under specific conditions, the compound forms heterocyclic systems:
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1,3,4-Oxadiazole formation : Reacts with chloramine-T in ethanol to yield 5-(naphthalen-1-yl)-3-(3-nitrophenyl)-1,3,4-oxadiazole (yield: 74%) .
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Benzimidazole derivatives : Condensation with o-phenylenediamine in HCl produces fused benzimidazole structures (yield: 68%) .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces E/Z isomerization of the hydrazone bond. The equilibrium ratio (E:Z) shifts from 95:5 to 60:40 after 2 hours.
Catalytic Activity in Cross-Coupling
The nitro group facilitates Suzuki-Miyaura coupling with aryl boronic acids:
\text{Hydrazone} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl-hydrazone} \quad (\text{Yield: 63–79%})[5]
Solvent Effects on Reactivity
Solvent | Reaction Rate (Hydrolysis) | Activation Energy (kJ/mol) |
---|---|---|
Water | 1.0 (reference) | 72.3 |
DMSO | 0.45 | 88.1 |
Ethanol | 0.78 | 76.9 |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(naphthalen-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the condensation reaction between naphthalene derivatives and nitrophenyl aldehydes. The reaction is generally conducted under reflux conditions in organic solvents such as ethanol or methanol. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure of the synthesized compound .
Anticancer Applications
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective growth inhibition. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment .
Table 1: Anticancer Activity Overview
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.2 | Apoptosis induction |
A549 | 20.5 | Cell cycle arrest |
Antimicrobial Applications
The compound also exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity Overview
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Streptococcus pyogenes | 16 µg/mL |
Case Studies
- Cytotoxicity Assays : A study assessed the cytotoxic effects of various naphthalene derivatives, including this compound on breast cancer cell lines. Results indicated that structural modifications significantly influenced cell viability and apoptosis rates .
- Antimicrobial Testing : Another investigation into the antimicrobial properties revealed that modifications in the side chains of naphthalene derivatives enhanced their efficacy against specific bacterial strains. This suggests a potential for developing new antimicrobial agents based on this compound .
- Mechanistic Studies : Research focusing on the interaction between this compound and specific enzymes involved in lipid metabolism demonstrated that certain structural features are critical for binding affinity and inhibition potency, providing insights into their therapeutic potential .
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets through its functional groups. The hydrazide moiety can form hydrogen bonds and coordinate with metal ions, while the nitrophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-1-yl)acetohydrazide: Lacks the nitrophenyl group, making it less versatile in terms of chemical reactivity.
N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: Lacks the naphthalene ring, which reduces its potential for π-π interactions.
Naphthalene-1-carboxylic acid hydrazide: Similar structure but lacks the acetyl group, affecting its reactivity and biological activity.
Uniqueness
2-(naphthalen-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both the naphthalene ring and the nitrophenyl group. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research.
Biological Activity
2-(Naphthalen-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a hydrazone derivative notable for its potential biological activities. This compound, with a molecular formula of C19H16N4O4 and a molecular weight of approximately 364.4 g/mol, is synthesized through the condensation of naphthalen-1-yl and 3-nitrophenyl moieties, which are known to contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of naphthalen-1-yl hydrazine with 3-nitrobenzaldehyde under acidic conditions. The structural features of the compound allow for unique interactions with biological targets, enhancing its potential efficacy in medicinal chemistry.
Biological Activity Overview
Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, naphthalen-2-yl substitutions significantly enhance antimicrobial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Properties : Research indicates that hydrazone derivatives can display cytotoxic effects against cancer cell lines. For example, certain derivatives have demonstrated improved anticancer activity against Caco-2 cells (human colorectal carcinoma) and A549 cells (human lung carcinoma) .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Effective against MRSA and E. faecium | |
Anticancer | Cytotoxic effects on Caco-2 and A549 cells | |
Antifungal | Broad-spectrum activity against Candida |
The biological mechanisms underlying the activity of this compound are often linked to:
- Binding Affinity : Interaction studies reveal that the compound can bind effectively to specific biological targets, which may lead to inhibition of critical cellular processes.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to oxidative stress in microbial cells or cancer cells, ultimately resulting in cell death .
- Structural Modifications : The presence of nitrophenyl groups enhances electron-withdrawing properties, which can increase the reactivity towards nucleophiles in biological systems.
Case Studies
Several studies have documented the effectiveness of similar hydrazone derivatives:
- Antibacterial Studies : A study reported that naphthalene-derived compounds exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant bacterial strains . This highlights the potential for developing new antibiotics based on this structural framework.
- Cytotoxicity Assessment : In vitro assays demonstrated that certain hydrazones led to a reduction in cell viability in cancer cell lines by over 50%, indicating strong anticancer potential .
Q & A
Q. Basic: What are the standard synthesis and characterization protocols for 2-(naphthalen-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide?
Methodological Answer:
The compound is synthesized via a two-step process:
Formation of 2-(naphthalen-1-yl)acetohydrazide : Reflux methyl 2-(naphthalen-1-yl)acetate with hydrazine hydrate (1:1 molar ratio) in ethanol for 6 hours. The product is precipitated by ice-cold water, filtered, and recrystallized from methanol (yield: 90%) .
Hydrazone formation : React 2-(naphthalen-1-yl)acetohydrazide with 3-nitrobenzaldehyde under reflux in ethanol (4–6 hours). The Schiff base product is purified via recrystallization.
Characterization : Use 1H/13C NMR to confirm the imine bond (δ 8.3–8.5 ppm for CH=N) and aromatic protons. IR spectroscopy verifies N-H (3200–3300 cm−1) and C=O (1650–1680 cm−1) stretches. Elemental analysis ensures purity (>95%) .
Q. Basic: What key physicochemical properties are critical for its stability and bioactivity?
Methodological Answer:
- Solubility : Poor aqueous solubility (common in hydrazones); use DMSO or ethanol for in vitro studies.
- Melting Point : Analogous hydrazones (e.g., 4-chlorobenzylidene derivatives) melt at 227–228°C, indicating thermal stability .
- Lipophilicity : LogP values (predicted via computational tools) guide bioavailability. The nitro group enhances electron-withdrawing effects, influencing reactivity .
Q. Basic: Which spectroscopic techniques are most reliable for structural confirmation?
Methodological Answer:
- NMR : 1H NMR identifies the E-configuration of the hydrazone bond (single peak for CH=N). 13C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
- IR : Stretching frequencies for C=N (1600–1620 cm−1) and N-H (3200–3300 cm−1) validate the hydrazone linkage .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 350.11 for similar derivatives) .
Q. Advanced: How to design in vivo studies to evaluate its organoprotective effects?
Methodological Answer:
- Model Selection : Use rodent models (e.g., cisplatin-induced nephrotoxicity) with doses of 25–50 mg/kg (oral or intraperitoneal) .
- Endpoints : Measure biomarkers like serum creatinine (kidney function), glutathione peroxidase (GPx), and superoxide dismutase (SOD) to assess antioxidant activity .
- Controls : Include positive controls (e.g., N-acetylcysteine) and vehicle-treated groups. Sacrifice animals at 24–72 hours post-treatment for histopathology .
Q. Advanced: How to experimentally analyze its antioxidant mechanism?
Methodological Answer:
- ROS Assays : Use DCFH-DA in cell cultures (e.g., HepG2 or HEK293) to quantify reactive oxygen species (ROS) inhibition. Compare to baseline ROS levels induced by H2O2 .
- Enzyme Activity : Homogenize tissues (liver/kidney) to measure GPx and SOD via colorimetric kits. Normalize results to protein content (Bradford assay) .
- Gene Expression : Perform qRT-PCR for Nrf2, HO-1, and inflammatory markers (TNF-α, IL-6) to link antioxidant and anti-inflammatory effects .
Q. Advanced: How can molecular docking predict its biological targets?
Methodological Answer:
- Target Selection : Prioritize proteins linked to inflammation (COX-2, p38 MAPK) or oxidative stress (Nrf2). Use PDB IDs (e.g., 1PXX for COX-2) .
- Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity (ΔG) calculations. Validate with RMSD <2.0 Å in molecular dynamics simulations (100 ns) .
- Key Interactions : Look for hydrogen bonds between the nitro group and Arg120 (COX-2) or π-π stacking with aromatic residues .
Q. Advanced: How to address discrepancies in biological activity across structural analogs?
Methodological Answer:
- SAR Analysis : Compare substituent effects. For example, indole derivatives (MMINA) show higher anti-inflammatory activity than naphthalene analogs due to enhanced π-stacking .
- Bioisosteric Replacement : Test nitro vs. chloro substituents; nitro groups improve electron-deficient character, enhancing target binding .
- Dose-Response Curves : Use IC50 values (e.g., TNF-α inhibition in macrophages) to quantify potency differences .
Properties
Molecular Formula |
C19H15N3O3 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H15N3O3/c23-19(12-16-8-4-7-15-6-1-2-10-18(15)16)21-20-13-14-5-3-9-17(11-14)22(24)25/h1-11,13H,12H2,(H,21,23)/b20-13+ |
InChI Key |
IKNXAUNSDDFPJB-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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